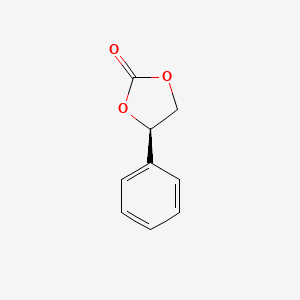

(r)-Phenylethylene carbonate

Description

Structure

3D Structure

Properties

CAS No. |

90971-11-2 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(4R)-4-phenyl-1,3-dioxolan-2-one |

InChI |

InChI=1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 |

InChI Key |

ZKOGUIGAVNCCKH-QMMMGPOBSA-N |

Isomeric SMILES |

C1[C@H](OC(=O)O1)C2=CC=CC=C2 |

Canonical SMILES |

C1C(OC(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for R Phenylethylene Carbonate

Catalytic Cycloaddition of Epoxides and Carbon Dioxide

The synthesis of cyclic carbonates from epoxides and CO2 is a well-established reaction. The mechanism of this reaction can be broadly categorized into three main pathways: epoxide activation, carbon dioxide activation, and dual activation. The choice of catalyst plays a pivotal role in determining which mechanism is operative.

Epoxide Activation Mechanisms for (R)-Phenylethylene Carbonate Formation

In the epoxide activation mechanism, a Lewis or Brønsted acid catalyst coordinates to the oxygen atom of the epoxide, in this case, (R)-styrene oxide. This coordination polarizes the C-O bond, making the epoxide more susceptible to nucleophilic attack. A nucleophile, often a halide anion provided by a co-catalyst, then attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a halo-alkoxide intermediate. This intermediate then reacts with carbon dioxide, and subsequent intramolecular cyclization yields the this compound and regenerates the catalyst. The key feature of this mechanism is the initial activation of the epoxide, which facilitates the subsequent steps of the reaction.

Carbon Dioxide Activation Mechanisms in Cyclic Carbonate Synthesis

Conversely, the carbon dioxide activation mechanism involves the catalyst activating the CO2 molecule. Typically, a nucleophilic catalyst, such as a Lewis base, reacts with CO2 to form a more nucleophilic species, like a carbamate. This activated CO2 species then attacks the epoxide, leading to the formation of an intermediate that subsequently cyclizes to form the cyclic carbonate. This pathway is generally less common for metal-based catalysts but is observed with certain organocatalysts.

Development of Homogeneous Catalytic Systems for Stereoselective Synthesis

The development of homogeneous catalysts has been instrumental in achieving high stereoselectivity in the synthesis of this compound. These catalysts, being in the same phase as the reactants, offer high activity and selectivity under mild conditions.

Metal-Based Catalysts

A variety of metal-based catalysts have been explored for the cycloaddition of CO2 to epoxides. Among these, complexes of aluminum have emerged as particularly promising due to their low cost, low toxicity, and high catalytic activity.

Chiral aluminum-salen (salicylaldehyde-amine) complexes have been extensively investigated as catalysts for the enantioselective synthesis of cyclic carbonates. These catalysts can effectively control the stereochemistry of the product through a kinetic resolution process of racemic epoxides. In the context of producing this compound, a chiral aluminum-salen catalyst can selectively catalyze the reaction of one enantiomer of racemic styrene (B11656) oxide, leaving the other unreacted. By choosing the appropriate chirality of the salen ligand, it is possible to selectively produce the (R)-enantiomer of the cyclic carbonate.

The catalytic performance of these aluminum complexes is often enhanced by the presence of a co-catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or iodide (TBAI). The co-catalyst provides the nucleophile for the initial ring-opening of the epoxide.

Below is a table summarizing the performance of various aluminum-based catalytic systems in the synthesis of styrene carbonate, including examples that demonstrate the potential for stereoselectivity.

| Catalyst | Co-catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Enantiomeric Excess (ee %) | Reference |

| Unsymmetrical Al-salen | TBAB | 100 | 1 | 24 | 90 | >99 | - | rsc.org |

| Bifunctional Al-salen 1 | - | 25 | 1 | 24 | 47 | >99 | - | d-nb.info |

| Bifunctional Al-salen 2 | - | 25 | 1 | 24 | 83 | >99 | - | d-nb.info |

| Al(III)(salen)OAc | n-Bu4NBr | 0-25 | 1 | - | - | - | - | acs.org |

| Al(III)@cage | - | 25 | 1 | - | 100 | >99 | - | nus.edu.sg |

Note: The table presents data for the synthesis of styrene carbonate. The enantiomeric excess (ee %) is a measure of the stereoselectivity, with higher values indicating a greater prevalence of one enantiomer. A hyphen (-) indicates that the data was not specified in the cited source.

The data indicates that aluminum-salen complexes are highly effective catalysts for the synthesis of styrene carbonate under mild conditions, with bifunctional and caged complexes showing particularly high activity. d-nb.infonus.edu.sg The development of chiral versions of these catalysts is a key area of research for the direct, highly enantioselective synthesis of this compound.

Palladium-Catalyzed Routes

The scientific literature reviewed does not provide significant evidence for the use of palladium-based catalysts specifically for the direct cycloaddition of carbon dioxide to styrene oxide to form phenylethylene carbonate. While palladium is a versatile catalyst for many carbonylation and cross-coupling reactions, its application in this particular transformation appears to be less common or not as extensively documented as other catalytic systems.

Other Transition Metal Catalysts (e.g., Zinc)

Zinc halide-based catalysts, often used in combination with a co-catalyst, are highly effective for the synthesis of styrene carbonate. These systems function through a Lewis acid mechanism where the zinc center coordinates to the oxygen atom of the epoxide, thereby activating it for ring-opening.

A synergistic effect is frequently observed when zinc halides are paired with quaternary onium salts, such as tetrabutylammonium bromide (TBAB). The zinc halide acts as a Lewis acid to activate the epoxide, while the halide anion from the onium salt serves as the nucleophile that attacks the epoxide ring. This dual activation strategy significantly enhances reaction rates and yields. For instance, the combination of zinc bromide (ZnBr₂) and TBAB can lead to a six-fold increase in the rate of styrene carbonate formation compared to using TBAB alone researchgate.net.

Research has shown that a catalyst system of ZnBr₂ and the ionic liquid 1-butyl-3-methylimidazolium chloride ([C₄-mim]Cl) can achieve a 93% yield of styrene carbonate at a relatively low temperature of 80°C within one hour rsc.org. The efficiency of these zinc-based systems is influenced by factors such as the choice of halide, the structure of the co-catalyst, and reaction parameters like CO₂ pressure and temperature researchgate.netrsc.orgnih.gov.

| Catalyst System | Co-catalyst / Medium | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |

| ZnBr₂ | TBAB | 120 | 5.5 | 4 | ~85 | - | >99 | researchgate.net |

| ZnI₂ | Imidazole | 100 | 2.0 | 18 | 99 | 80 | 81 | nih.gov |

| ZnBr₂ | [C₄-mim]Cl | 80 | 4.0 | 1 | >99 | 93 | >99 | rsc.org |

This table presents selected data on zinc-catalyzed synthesis of styrene carbonate.

Organocatalytic Systems

Organocatalysis offers a metal-free alternative for the synthesis of this compound, often proceeding under milder conditions. These catalysts operate through various activation modes, including nucleophilic attack and hydrogen bonding.

Quaternary Onium Salts and Analogues

Quaternary onium salts, such as tetrabutylammonium and tetraphenylphosphonium (B101447) halides, are effective single-component organocatalysts for the cycloaddition of CO₂ to epoxides researchgate.netresearchgate.netrsc.org. The catalytic cycle is initiated by the halide anion (e.g., Br⁻ or I⁻), which acts as a nucleophile to attack one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a halo-alkoxide intermediate. This intermediate then reacts with CO₂, and subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the halide catalyst.

The catalytic activity of these salts is dependent on the nature of both the cation and the anion. Bulky, lipophilic cations can enhance solubility in the epoxide substrate, while the nucleophilicity of the halide anion (I⁻ > Br⁻ > Cl⁻) is crucial for the rate-determining ring-opening step. Azaphosphatranes, a class of non-ionic, strongly nucleophilic organocatalysts, have also demonstrated high efficiency, yielding styrene carbonate in up to 75% isolated yield under solvent-free conditions amazonaws.com.

Ionic Liquids as Catalysts and Reaction Media

Ionic liquids (ILs), particularly those based on imidazolium (B1220033) or phosphonium (B103445) cations, have emerged as highly versatile systems for this transformation, often acting as both the catalyst and the reaction medium mdpi.comufrgs.br. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive "green" alternatives to volatile organic solvents.

The catalytic activity of ILs stems from the synergistic action of their constituent ions. The anion (typically a halide) provides the nucleophilicity for epoxide ring-opening, while the cation can stabilize intermediates and, in some cases, activate the epoxide through hydrogen bonding if it possesses a suitable functional group rsc.org. Biomass-derived ionic liquids containing hydroxyl groups have been designed as single-component, metal-free catalysts that achieve high yields (up to 95%) under relatively mild conditions (0.5 MPa CO₂, 100 °C) rsc.org. The efficiency of ILs can be further enhanced by immobilizing them on solid supports, which combines the benefits of IL catalysis with the advantages of heterogeneous systems gfztb.comuky.edu.

| Catalyst | Temp. (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |

| [5-HMFD–NMeEt₂]I | 100 | 0.5 | 6 | 95 | rsc.org |

| Cellulose-supported [VPIM]Br | 100 | 0.1 | 24 | >90 | gfztb.com |

| ZnBr₂/[C₄-mim]Cl | 80 | 4.0 | 1 | 93 | rsc.org |

This table showcases the performance of various ionic liquid-based systems for styrene carbonate synthesis.

Bifunctional Catalysts

Bifunctional catalysts, which possess two distinct functional groups within a single molecule, offer a sophisticated approach to accelerate the cycloaddition reaction. Typically, these catalysts combine a nucleophilic site (like a halide anion) with a hydrogen bond donor (HBD) group, such as a hydroxyl (-OH) or carboxyl (-COOH) group mdpi.com.

The proposed mechanism involves a cooperative activation of the epoxide. The HBD group forms a hydrogen bond with the epoxide's oxygen atom, polarizing the C-O bond and making the epoxide more susceptible to nucleophilic attack. Simultaneously, the nucleophilic anion attacks a carbon atom of the activated epoxide ring, facilitating its opening. This synergistic activation lowers the energy barrier for the ring-opening step, often allowing the reaction to proceed under milder conditions (e.g., lower temperature and pressure) than systems lacking the HBD functionality. Novel bifunctional organocatalysts based on dye molecules have been shown to significantly improve yields of styrene carbonate at mild conditions of 45°C and 10 bar CO₂ researchgate.net.

Heterogeneous Catalysis in this compound Production

Heterogeneous catalysts are of significant industrial interest as they can be easily separated from the reaction mixture, enabling catalyst recycling and continuous flow processes. For styrene carbonate synthesis, a variety of solid catalysts have been investigated, including metal oxides, supported ionic liquids, and metal-organic frameworks (MOFs) uky.eduwhiterose.ac.uk.

Metal oxides such as zirconia (ZrO₂), ceria (CeO₂), and magnesia (MgO) can catalyze the reaction due to the presence of both Lewis acidic (metal cations) and Lewis basic (oxide anions) sites on their surfaces whiterose.ac.uklsbu.ac.uk. The Lewis acid sites activate the epoxide, while the basic sites can adsorb and activate CO₂. Doping these oxides with other metals, for example, creating ceria-lanthana doped zirconia, can create oxygen vacancies that act as strong Lewis basic sites, enhancing catalytic activity. Such a catalyst achieved an 84% conversion of styrene oxide with a 52% yield of styrene carbonate at 408 K and 75 bar lsbu.ac.uk.

Supported Catalysts and Immobilization Strategies

The immobilization of homogeneous catalysts onto solid supports is a critical strategy in chemical synthesis, aiming to combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability.

In the synthesis of styrene carbonate, various materials have been employed as supports for catalysts. Mesoporous silicas, for instance, are frequently used due to their high surface area, tunable pore sizes, and thermal and mechanical stability. mdpi.com Ionic liquids, particularly imidazolium-based salts, have been successfully immobilized on different types of mesoporous silica (B1680970). mdpi.com These supported catalysts have demonstrated activity in the synthesis of styrene carbonate from styrene oxide and CO2. mdpi.com The effectiveness of these silica-supported ionic liquid catalysts can be influenced by the pore size of the silica carrier. mdpi.com

Another approach involves immobilizing catalysts on polymer supports. For example, zinc catalysts have been supported on soluble imidazolium–styrene copolymers for the synthesis of styrene carbonate from CO2 and styrene oxide. researchgate.net Polystyrene-based anion exchange resins have also been used to immobilize inexpensive ferrate and zincate anions, creating a cost-effective catalytic system for producing cyclic carbonates. researchgate.net Furthermore, bimetallic aluminium complexes have been immobilized on bromomethylpolystyrene to create recyclable catalyst systems for the conversion of epoxides and CO2 into cyclic carbonates under mild conditions, such as atmospheric pressure and room temperature. ncl.ac.uk

The primary advantage of these immobilization strategies is the creation of highly active and reusable heterogeneous catalyst systems. researchgate.netncl.ac.uk For instance, a silica-supported pyrrolidinopyridinium iodide (SiO2-PPI) catalyst has been studied for its kinetics in the CO2 cycloaddition to styrene oxide, demonstrating the viability of such systems. researchgate.net These supported catalysts can often be recovered by simple filtration and reused multiple times without a significant loss of activity, which is crucial for developing sustainable and economically viable chemical processes. mdpi.comepa.gov

| Support Material | Catalyst Type | Key Findings | Reference |

|---|---|---|---|

| Mesoporous Silica | Imidazolium-based Ionic Liquids | Active in styrene carbonate synthesis; catalyst activity is influenced by the pore size of the silica support. | mdpi.com |

| Imidazolium–Styrene Copolymers | Zinc Halides | Effective for the cycloaddition of CO2 to styrene oxide. | researchgate.net |

| Polystyrene Resins | Ferrate and Zincate Anions | Provides a cost-effective and efficient catalytic system. | researchgate.net |

| Bromomethylpolystyrene | Bimetallic Aluminium Complexes | Allows for catalyst recycling in consecutive reactions with good yields. | ncl.ac.uk |

Metal-Organic Frameworks (MOFs) for CO2 Fixation

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for the cycloaddition of CO2 to epoxides to form cyclic carbonates. mdpi.com Their crystalline, porous structure, high surface area, and tunable chemical properties make them ideal candidates for gas-phase reactions like CO2 fixation. mdpi.comresearchgate.net MOFs often possess dual Lewis acid-base active sites, which are crucial for enhancing catalytic efficiency in this transformation. researchgate.net

A variety of MOFs have been investigated for the reaction between styrene oxide and CO2. These include well-known structures such as UIO-66, UIO-66-NH2, Mg-MOF-74, MIL-101, CuBTC, and ZIF-8. epa.gov The catalytic activity of these materials is strongly correlated with the distribution of Lewis acid and base sites; the simultaneous presence of both is desirable for high performance. epa.gov For example, UIO-66-NH2 has shown excellent catalytic performance, achieving nearly 100% selectivity to styrene carbonate under relatively mild conditions (2.0 MPa, 373 K) and can be reused multiple times without losing activity or structural integrity. epa.gov

The mechanism of CO2 cycloaddition catalyzed by MOFs generally involves the activation of the epoxide by the Lewis acidic metal sites and the interaction of CO2 with the basic sites on the organic linkers. researchgate.net Some MOFs are designed with nitrogen-rich ligands to enhance CO2 adsorption and activation. researchgate.net The porosity of MOFs also plays a role, with some exhibiting size-dependent selectivity for different epoxides. researchgate.net Zirconium-based MOFs (Zr-MOFs) are particularly noteworthy for their exceptional thermal and chemical stability, making them robust catalysts for this reaction, often used in the presence of a co-catalyst. nih.gov

| MOF Catalyst | Reaction Conditions | Selectivity to Styrene Carbonate | Key Features | Reference |

|---|---|---|---|---|

| UIO-66-NH2 | 2.0 MPa CO2, 373 K | ~100% | Reusable for 3 cycles without loss of activity; high density of Lewis acid/base sites. | epa.gov |

| Activated N-rich MOF (1') | Moderate conditions | Excellent | High stability and surface area, effective for CO2 adsorption; reusable for 4 cycles. | researchgate.net |

| Zr-based MOF (cat1) | Solvent-free, 80 °C | High | 2-in-1 system with co-catalyst moieties on metal nodes; active under mild, co-catalyst-free conditions. | nih.gov |

Stereoselective Control in Synthesis

Achieving stereoselective control is paramount in the synthesis of chiral molecules like this compound. This involves the use of catalytic systems that can differentiate between enantiomers or diastereomers to produce the desired stereoisomer with high purity.

Enantioselective Catalytic Approaches

The enantioselective synthesis of this compound typically starts from a racemic or prochiral substrate, using a chiral catalyst to favor the formation of the (R)-enantiomer. A significant route is the kinetic resolution of racemic styrene oxide with CO2, where a chiral catalyst preferentially converts one enantiomer (e.g., (S)-styrene oxide) into the corresponding carbonate, leaving the other enantiomer ((R)-styrene oxide) unreacted, or vice-versa.

Another powerful method is the asymmetric epoxidation of styrene, followed by carboxylation. While natural enzymes often produce (S)-styrene oxide with high enantiomeric excess (ee), significant research has focused on engineering enzymes to favor the (R)-enantiomer. nih.gov For instance, unique non-natural P450 peroxygenases have been engineered through site-directed mutagenesis. nih.gov By combining protein engineering with the use of a dual-functional small molecule (DFSM), variants of P450BM3 have achieved up to 99% ee for (R)-styrene oxide with high turnover numbers. nih.gov A semi-preparative scale synthesis using this enzymatic system has demonstrated its potential for practical applications. nih.gov

Chemical catalysts have also been developed for this purpose. While the well-known Jacobsen catalyst initially showed modest enantioselectivity for (R)-styrene oxide (57% ee), this could be improved to 86% ee by performing the reaction at very low temperatures (-78 °C). nih.gov Modified Shi epoxidation methods have also yielded (R)-styrene oxide with decent enantioselectivity (71–85% ee). nih.gov

| Catalytic System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Engineered P450BM3 Mutant (F87A/T268I/L181Q) + DFSM | Styrene | (R)-Styrene Oxide | Up to 99% | nih.gov |

| Engineered P450BM3 Mutant (F87A/T268I/V78A/A184L) + DFSM | Styrene | (R)-Styrene Oxide | 98% | nih.gov |

| Jacobsen Catalyst | Styrene | (R)-Styrene Oxide | 86% (at -78 °C) | nih.gov |

| Modified Shi Epoxidation | Styrene | (R)-Styrene Oxide | 71-85% | nih.gov |

Diastereoselective Synthesis

Diastereoselective synthesis becomes relevant when a molecule has multiple stereocenters and the goal is to control the relative configuration between them. In the context of phenylethylene carbonate itself, which has only one stereocenter, diastereoselectivity is not a primary concern. However, if substituted styrene oxides or related epoxides with pre-existing stereocenters are used as starting materials, the cycloaddition of CO2 could potentially lead to diastereomeric products.

For instance, the synthesis of limonene (B3431351) carbonate from limonene oxide, which has multiple chiral centers, is carried out with high stereoselectivity using tetrabutylammonium chloride as a catalyst. ncl.ac.uk This indicates that the cycloaddition reaction proceeds without altering the existing stereochemistry of the starting epoxide. While specific studies focusing on the diastereoselective synthesis of phenylethylene carbonate derivatives are less common, the principles of stereocontrol would apply. The choice of catalyst and reaction conditions would be crucial in influencing the stereochemical outcome if a substrate with multiple potential stereocenters were used. A Diels-Alder reaction is an example of a reaction that can be designed to be chemo-, regio-, diastereo-, and enantioselective. wikipedia.org

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound is often highlighted as an exemplary "green" chemical process, primarily because it utilizes CO2, a waste product, as a C1 feedstock. ncl.ac.uk The application of green chemistry principles aims to reduce the environmental impact of chemical processes by focusing on aspects such as waste prevention, atom economy, and the use of safer chemicals and processes. yale.edusigmaaldrich.com

Atom Economy and Waste Prevention

The first and most important principle of green chemistry is the prevention of waste. acs.orgbdu.ac.in The synthesis of cyclic carbonates via the cycloaddition of CO2 to epoxides is a prime example of a process that adheres to this principle. ncl.ac.uk This reaction is 100% atom-economical, meaning that all the atoms from the reactants (styrene oxide and carbon dioxide) are incorporated into the final product, this compound, with no byproducts formed. ncl.ac.ukscranton.edursc.org

Atom Economy Calculation:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

For the synthesis of phenylethylene carbonate:

Styrene Oxide (C8H8O): ~120.15 g/mol

Carbon Dioxide (CO2): ~44.01 g/mol

Phenylethylene Carbonate (C9H8O3): ~164.16 g/mol

Atom Economy (%) = (164.16 / (120.15 + 44.01)) x 100 = (164.16 / 164.16) x 100 = 100%

This ideal atom economy contrasts sharply with many traditional chemical reactions, such as substitution or elimination reactions, which generate stoichiometric byproducts that often become waste. wikipedia.orgrsc.org By designing syntheses with high atom economy, the amount of waste generated is minimized, leading to more sustainable and economically favorable processes. acs.orgjk-sci.com The use of catalytic, rather than stoichiometric, reagents is a key strategy for achieving high atom economy and is a central tenet of green chemistry. acs.orgbdu.ac.in

| Green Chemistry Principle | Application in this compound Synthesis | Impact |

|---|---|---|

| Waste Prevention | The cycloaddition reaction is designed to produce minimal or no waste. | Reduces the need for waste treatment and disposal, lowering environmental and economic costs. acs.org |

| Atom Economy | The reaction has a 100% theoretical atom economy as all reactant atoms are incorporated into the product. | Maximizes the efficiency of material use and eliminates byproduct formation. ncl.ac.ukwikipedia.org |

| Catalysis | The reaction employs catalysts to proceed efficiently, often under mild conditions. Catalysts are used in small amounts and can often be recycled. | Reduces energy consumption and waste compared to using stoichiometric reagents. acs.orgbdu.ac.in |

Utilization of Renewable Feedstocks and C1 Chemistry

The synthesis of this compound is increasingly focusing on sustainable routes that leverage renewable resources and C1 chemistry, primarily utilizing carbon dioxide (CO₂). A significant advancement in this area is the use of bio-based feedstocks, such as lignin, to produce the necessary epoxide precursor, styrene oxide. Lignin, a major component of lignocellulosic biomass, can be processed to yield biochemicals like oxidized styrene, which serves as a renewable starting material for the synthesis. researchgate.net This approach aligns with the principles of a circular economy by upgrading biomass into high-value chemicals. researchgate.net

The core of this green methodology is the cycloaddition of CO₂, a readily available and non-toxic C1 feedstock, to the renewable styrene oxide. researchgate.net This reaction is 100% atom-economical, meaning all the atoms from the reactants are incorporated into the final product, thus minimizing waste. chemrxiv.orgchemrxiv.org The development of efficient catalytic systems is crucial for this transformation. For instance, halogen-free N, O co-doped bifunctional carbon-based materials have been developed as effective catalysts for the cycloaddition of CO₂ to lignin-derived oxidized styrene. researchgate.net These catalysts demonstrate high conversion rates and selectivity under optimized conditions, presenting a significant improvement over conventional methods. researchgate.net

Research has focused on optimizing reaction parameters to maximize the yield and selectivity of styrene carbonate. Key variables include reaction temperature, CO₂ pressure, and catalyst loading. Studies using N, O co-doped carbon catalysts derived from renewable sources have shown excellent performance, achieving high conversion of styrene oxide and selectivity for the desired cyclic carbonate. researchgate.net

| Catalyst | Styrene Oxide Conversion (%) | Styrene Carbonate Selectivity (%) | Reaction Conditions |

|---|---|---|---|

| C0.75N1‐180 | 89 | 92 | Data not specified |

Environmentally Benign Solvents and Reaction Media (e.g., Micellar Systems)

A key aspect of green chemistry is the replacement of volatile and often toxic organic solvents with environmentally benign alternatives. rsc.orgresearchgate.net Water is a highly attractive solvent due to its non-flammability, non-toxicity, and availability. acs.org For the synthesis of this compound, which involves the reaction of the typically water-insoluble styrene oxide with CO₂, micellar catalysis in aqueous media has emerged as a promising strategy. chemrxiv.orgchemrxiv.org

Micellar systems are formed by the self-assembly of surfactant molecules in water above a certain concentration, creating nanoreactors that can solubilize organic substrates in their hydrophobic core. acs.org This compartmentalization allows the reaction to proceed efficiently in an aqueous bulk phase. acs.org For the synthesis of cyclic carbonates, this approach can eliminate the need for organic solvents, high pressures, and high temperatures. chemrxiv.orgchemrxiv.org

The choice of surfactant is critical. Cationic surfactants, particularly quaternary ammonium salts with an iodide counter-anion, have proven effective in catalyzing the cycloaddition of CO₂ to epoxides in water. chemrxiv.org The iodide anion acts as a crucial nucleophile to initiate the ring-opening of the epoxide. chemrxiv.org The efficacy of the reaction is strongly influenced by the ability of the micellar environment to bring the reactants together. chemrxiv.org While this method works for various epoxides, substrates that are prone to hydrolysis, such as those with electron-rich substituents, may yield poor results in aqueous conditions. chemrxiv.org

| Surfactant | Yield (%) | Reaction Conditions |

|---|---|---|

| DTAI (5) | 50 | Aqueous media, mild temperature and pressure |

| DTAB (6) | 15 | |

| DTAC (7) | 0 |

Catalyst Design for Recycling and Reusability

The economic and environmental viability of synthesizing this compound is greatly enhanced by the development of catalysts that can be easily recovered and reused over multiple cycles without significant loss of activity. acs.org Catalyst design for reusability is a major focus of research, spanning homogeneous, heterogeneous, and organocatalytic systems.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, simplifying their separation from the reaction mixture, typically through filtration. Examples include:

Bifunctional Niobium Complexes: These have been shown to be efficient for the cycloaddition of CO₂ to epoxides under solvent-free conditions and can be recovered and reused. mdpi.com

N, O Co-doped Carbon-Based Materials: Derived from renewable resources, these catalysts exhibit good reusability, with minimal loss of activity observed after several consecutive cycles in the synthesis of styrene carbonate. researchgate.net

Homogeneous Catalysts: While highly active, these catalysts can be difficult to separate from the product. Innovative strategies to address this include:

Rare-Earth Metal Complexes: Ionic rare-earth metal complexes bearing an imidazolium cation have been developed as single-component catalysts that are active at atmospheric pressure. acs.org A samarium complex, for instance, was reused for six successive cycles without a significant drop in catalytic activity. acs.org

Water-Soluble Organocatalysts: By designing catalysts that are soluble in water but not in the organic product phase, a biphasic system can be created. rsc.org After the reaction, the aqueous catalyst phase can be easily separated and reused. rsc.org

Thermoresponsive "Catalyst Pills": In this approach, a homogeneous catalyst is dissolved in a solvent like ethylene (B1197577) carbonate, which is solid at room temperature but liquid at the reaction temperature. rsc.orgrwth-aachen.de Upon cooling, the catalyst becomes trapped in the solidified solvent, allowing the liquid product to be decanted. The solid "pill" containing the catalyst and solvent can then be reused. rsc.orgrwth-aachen.de

| Catalyst System | Type | Recycling Method | Reported Reusability | Reference |

|---|---|---|---|---|

| Samarium complex with imidazolium cation | Homogeneous | Not specified | 6 cycles with no significant activity loss | acs.org |

| Bifunctional Niobium Complexes | Heterogeneous | Filtration | Recyclable under solvent-free conditions | mdpi.com |

| Water-soluble bio-based organocatalysts | Homogeneous (Biphasic) | Phase separation | Easily recovered and reused | rsc.org |

| N, O co‐doped carbon‐based material (C0.75N1‐180) | Heterogeneous | Filtration | 5 cycles with no obvious activity loss | researchgate.net |

| Rh/sulfoXantphos in ethylene carbonate | Homogeneous (Thermoresponsive) | Crystallization/Decantation | 12 cycles with no significant drop in yield | rwth-aachen.de |

Mechanistic Investigations of R Phenylethylene Carbonate Formation

Kinetic Studies and Rate-Determining Step Analysis

Kinetic analyses of the formation of phenylethylene carbonate from styrene (B11656) oxide and CO₂ have revealed that the reaction rate and the rate-determining step (RDS) are highly dependent on the catalytic system employed.

In reactions catalyzed by alkali metal or quaternary ammonium (B1175870) halides, the rate-determining step is generally considered to be the initial nucleophilic attack of the halide anion on a carbon atom of the oxirane ring, leading to its opening. oup.comresearchgate.net This step is influenced by the electronic properties of the epoxide. Studies have shown that the reaction rate increases when electron-withdrawing groups are present on the phenyl ring of the styrene oxide, as this enhances the electrophilicity of the epoxide carbons. oup.com Conversely, the rate decreases with the introduction of more sterically bulky substituents on the oxirane ring. oup.com

The following table, based on findings from reactions of various substituted styrene oxides, illustrates the effect of electronic properties on reaction time, which is inversely related to the reaction rate. oup.com

| p-Substituent on Styrene Oxide | Reaction Time (h) | Yield (%) |

| OCH₃ | 24 | 92 |

| CH₃ | 16 | 99 |

| H | 8 | 99 |

| Cl | 3 | 98 |

| NO₂ | 1 | 60 |

Table 1: Effect of para-substituents on the reaction of styrene oxides with CO₂ catalyzed by Lithium Bromide. Data sourced from oup.com.

Elucidation of Reaction Intermediates

The formation of (R)-phenylethylene carbonate proceeds through a series of transient species. The generally accepted mechanism involves the formation of a key haloalkoxide intermediate . oup.com This species results from the nucleophilic attack of a halide ion (from the catalyst) on one of the epoxide's carbons, causing the C-O bond to break and creating an alkoxide. oup.com

Density Functional Theory (DFT) calculations have provided a more detailed picture of these intermediates. In the KI-tEG catalyzed reaction, the ring-opening of styrene oxide by the iodide ion leads to an oxy-anion intermediate that is coordinated to the potassium cation. nih.gov This intermediate is stabilized by hydrogen bonding interactions with the glycol co-catalyst. nih.gov The subsequent step involves the nucleophilic attack of this oxy-anion on a molecule of CO₂, forming a potassium carbonate-alkoxide species. The final step is an intramolecular cyclization that displaces the iodide ion, regenerating the catalyst and forming the final cyclic carbonate product. oup.comnih.gov Spectroscopic methods, in conjunction with computational simulations, have been instrumental in identifying intermediates in related chemical processes, underscoring the power of these techniques for mechanistic elucidation. rsc.org

Stereochemical Outcomes and Mechanistic Implications for Chirality

This stereochemical outcome is a direct consequence of a double Sₙ2 inversion mechanism. oup.comscispace.com

First Inversion: The initial step is the nucleophilic attack of the catalyst's anion (e.g., Br⁻ or I⁻) on the less sterically hindered carbon of the protonated or Lewis-acid-activated epoxide ring. This ring-opening is an Sₙ2 reaction, which proceeds with an inversion of configuration at the site of attack. oup.comscispace.com

Second Inversion: After the intermediate alkoxide reacts with CO₂, the newly formed carbonate end of the molecule performs an intramolecular nucleophilic attack on the carbon bearing the halide. This ring-closing step is also an Sₙ2 reaction, causing a second inversion of configuration. oup.comscispace.com

The net result of these two consecutive inversion events is the retention of the original stereochemistry. Therefore, (R)-styrene oxide is converted into this compound. oup.comresearchgate.net Research using enantio-enriched (R)-styrene oxide has confirmed this outcome, yielding (R)-styrene carbonate with high enantiomeric excess, demonstrating that the main reaction pathway involves this double inversion. scispace.com

| Starting Material | Enantiomeric Excess (ee) of Starting Material | Enantiomeric Excess (ee) of Product | Stereochemical Outcome |

| (R)-Styrene Oxide | 94% | 72% | Retention scispace.com |

| (R)-Styrene Oxide | >99% | 97% | Retention researchgate.net |

Table 2: Stereochemical outcome in the formation of this compound. Data sourced from researchgate.netscispace.com.

Role of Co-catalysts and Additives in Reaction Pathways

The efficiency and mechanism of this compound formation are profoundly influenced by co-catalysts and additives. While a simple halide salt can catalyze the reaction, binary or multi-component systems often exhibit significantly higher activity due to synergistic effects. oup.comnih.govresearchgate.net

These systems typically feature two key components:

A Lewis acid or Hydrogen Bond Donor (HBD): This component activates the epoxide, making it more susceptible to nucleophilic attack. Activation occurs through coordination of a metal cation (e.g., Mg²⁺, Fe³⁺) or hydrogen bonding from an HBD (e.g., phenols, alcohols, glycols) to the epoxide's oxygen atom. nih.govresearchgate.netwhiterose.ac.uk

A Nucleophile: This is often a halide anion (I⁻, Br⁻) from an alkali metal or quaternary ammonium salt (e.g., TBAB - tetra-n-butylammonium bromide), which performs the ring-opening. oup.comscispace.comwhiterose.ac.uk

The KI-tetraethylene glycol (tEG) system is a well-studied example. nih.gov DFT studies have shown that the glycol additive plays a dual role:

It increases the nucleophilicity of the iodide anion by coordinating with the K⁺ cation, making the "naked" iodide a more potent nucleophile. nih.gov

The hydroxyl groups of the glycol act as HBDs, forming hydrogen bonds with the epoxide oxygen. This interaction polarizes the C-O bond, lowers the activation energy for the ring-opening transition state, and thus accelerates the reaction. nih.gov

Similarly, various metal-organic frameworks (MOFs) and metal oxides like MgO have been used in conjunction with a nucleophilic co-catalyst like TBAB. researchgate.netwhiterose.ac.uk In these cases, the metal center of the solid catalyst acts as the Lewis acid to activate the epoxide, while the bromide ion from TBAB serves as the ring-opening nucleophile. researchgate.netwhiterose.ac.uk This bifunctional activation strategy is a common theme in designing efficient catalytic systems for this transformation.

Computational Validation of Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating and refining the proposed mechanisms of this compound formation. nih.gov These theoretical studies provide detailed energy profiles for the entire reaction pathway, offering insights into the structure of transient intermediates and transition states that are difficult to observe experimentally. nih.govmdpi.com

A comprehensive DFT investigation of the cycloaddition of CO₂ to styrene oxide catalyzed by a KI–tetraethylene glycol complex has corroborated several key mechanistic features. nih.gov

Validation of Intermediates: The calculations confirmed the structures of the key intermediates, including the initial complex between the catalyst and reactants, the ring-opened oxy-anion, and the subsequent carbonate species. nih.gov

Confirmation of the Rate-Determining Step: By calculating the energy barriers for each elementary step, the study confirmed that the initial nucleophilic attack of the iodide on the epoxide ring is the rate-determining step, possessing the highest activation energy. nih.gov

Elucidation of Co-catalyst Role: The computational models quantitatively demonstrated the role of the glycol additive. Natural Bond Orbital (NBO) and Hirshfeld charge analyses revealed how the glycol increases the negative charge on the iodide ion, enhancing its nucleophilicity. nih.gov Furthermore, the model showed that hydrogen bonding between the glycol and the epoxide stabilizes the ring-opening transition state, thereby lowering the activation barrier. nih.gov

These computational results align well with experimental observations, providing a robust, molecular-level understanding of the reaction pathway and the factors governing catalytic activity. nih.gov

Computational Chemistry in R Phenylethylene Carbonate Research

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has been extensively employed to unravel the intricate details of reactions involving (R)-Phenylethylene carbonate. By calculating the electronic structure of the molecules, DFT allows for a detailed exploration of reaction pathways and the factors governing them.

DFT calculations are instrumental in mapping the potential energy surface (PES) of a reaction, which helps in identifying the most favorable reaction pathway. researchgate.net This involves locating the transition states (TS), which are the highest energy points along the reaction coordinate, and the intermediates, which are stable species formed during the reaction. The energy difference between the reactants and the transition state determines the activation energy, a crucial factor in reaction kinetics.

Table 1: Hypothetical DFT-Calculated Energy Profile Data for a Catalyzed Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0.0 |

| Reactant-Catalyst Complex | -5.2 |

| Transition State 1 (TS1) | +15.8 |

| Intermediate 1 | -10.3 |

| Transition State 2 (TS2) | +12.1 |

| Product-Catalyst Complex | -25.6 |

| Products | -20.4 |

Note: This table is illustrative and represents typical data obtained from DFT calculations for a catalyzed reaction. Actual values would vary depending on the specific reaction, catalyst, and computational method.

DFT is a powerful tool for understanding and predicting the activity and selectivity of catalysts in reactions involving this compound. By comparing the energy barriers of different catalytic cycles, researchers can identify the most efficient catalyst. Furthermore, the origins of stereoselectivity can be elucidated by analyzing the transition state structures leading to different stereoisomers. The catalyst that provides the lowest energy pathway to the desired product is considered the most active and selective.

Computational studies on organocatalysts for asymmetric reductions, for example, have demonstrated how DFT can be used to rationally design more efficient catalysts. By understanding the reaction mechanism through kinetics and computational studies, catalysts with improved activity and enantioselectivity can be developed. mdpi.com

Co-catalysts can play a crucial role in enhancing the efficiency of a catalytic system. DFT calculations can shed light on the specific role of a co-catalyst, such as a glycol, in reactions with this compound. For example, a co-catalyst might facilitate proton transfer, stabilize a transition state, or interact with the catalyst to enhance its reactivity.

In the context of direct ethylene (B1197577) glycol synthesis from syngas, computational analyses have revealed how ligands can tune the catalytic performance of rhodium carbonyl catalysts. researchgate.net These studies suggest that electrostatic attractions and orbital interactions between intermediates and ligands are key to the reaction's efficiency. researchgate.net Similar principles can be applied to understand how co-catalysts like glycols might interact with the catalyst and this compound to promote a desired reaction.

Electronic structure analysis methods provide a deeper understanding of the bonding and charge distribution within a molecule. Natural Bond Orbital (NBO) and Hirshfeld charge analyses are commonly used to quantify the partial charges on atoms and to analyze donor-acceptor interactions. scielo.org.mxnih.gov

NBO analysis provides a picture of the localized bonds and lone pairs in a molecule, offering insights into hyperconjugative interactions that can stabilize certain conformations or transition states. stackexchange.com Hirshfeld charge analysis partitions the electron density among atoms in a way that is less sensitive to the choice of basis set compared to other methods. stackexchange.com

For this compound, these analyses can reveal the electrophilic and nucleophilic sites within the molecule, helping to predict its reactivity. For instance, the carbon atoms of the carbonate group are expected to be electrophilic, while the oxygen atoms are nucleophilic.

Table 2: Illustrative Partial Atomic Charges for Key Atoms in this compound Calculated by Different Methods

| Atom | NBO Charge (a.u.) | Hirshfeld Charge (a.u.) |

| Carbonyl Carbon | +0.85 | +0.45 |

| Carbonyl Oxygen | -0.60 | -0.25 |

| Ether Oxygen (in ring) | -0.55 | -0.20 |

| Benzylic Carbon | +0.15 | +0.05 |

Note: This table presents hypothetical charge values to illustrate the type of data obtained from electronic structure analysis. The actual values would depend on the specific computational methodology employed.

Molecular Modeling of Catalyst-Substrate Interactions

Molecular modeling techniques, including DFT and molecular mechanics, are used to visualize and quantify the interactions between a catalyst and this compound. These models can reveal the specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric effects, that govern the binding of the substrate to the catalyst's active site.

Understanding these interactions is crucial for explaining the observed stereoselectivity in asymmetric catalysis. By building a detailed 3D model of the catalyst-substrate complex, researchers can identify the key interactions that favor the formation of one enantiomer over the other.

Prediction and Rational Design of Novel Catalytic Systems

A major goal of computational chemistry in catalysis research is the prediction and rational design of new and improved catalytic systems. rsc.orgresearchgate.netrsc.org By leveraging the insights gained from DFT studies and molecular modeling, researchers can propose modifications to existing catalysts or design entirely new catalysts with enhanced activity and selectivity for reactions involving this compound.

This process often involves an iterative cycle of computational prediction and experimental validation. For example, computational screening of a library of potential catalysts can identify promising candidates, which are then synthesized and tested in the laboratory. The experimental results can then be used to refine the computational models, leading to a more accurate and predictive design process. mdpi.com This synergy between computation and experiment accelerates the discovery of novel catalytic systems for the synthesis of valuable chiral compounds from this compound.

Polymer Chemistry Applications of R Phenylethylene Carbonate

Ring-Opening Polymerization (ROP) of Cyclic Carbonates

Ring-Opening Polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to propagate the chain. This process is crucial for producing various aliphatic polycarbonates. The mechanism of ROP can be ionic (anionic or cationic), radical, or catalyzed by organocatalysts, with each method offering different levels of control over the final polymer's characteristics. mdpi.comnih.gov

Anionic Ring-Opening Polymerization (AROP)

Anionic Ring-Opening Polymerization (AROP) is initiated by a nucleophilic attack on the carbonyl carbon of the cyclic carbonate monomer, leading to the cleavage of the acyl-oxygen bond. mdpi.com This process is typically initiated by strong nucleophiles such as alkoxides, hydroxides, or organometallic compounds. The propagating species is an alkoxide anion at the end of the growing polymer chain. mdpi.comyoutube.com

For five-membered cyclic carbonates, AROP is generally thermodynamically unfavorable and often requires high temperatures (above 150 °C) to proceed. mdpi.com These conditions can lead to side reactions, most notably decarboxylation (the loss of CO2), resulting in the formation of ether linkages within the polycarbonate backbone. mdpi.commdpi.com A detailed investigation of the anionic ring-opening polymerization specifically for (R)-phenylethylene carbonate, including specific initiators, reaction conditions, and resulting polymer properties, is not extensively detailed in publicly available research.

Cationic Ring-Opening Polymerization (CROP)

Cationic Ring-Opening Polymerization (CROP) is initiated by electrophilic agents, such as protonic acids or Lewis acids, which activate the cyclic monomer. youtube.com The polymerization can proceed through several mechanisms, including an activated monomer mechanism, where the initiator protonates the monomer, making it susceptible to nucleophilic attack by the growing polymer chain. kaust.edu.sa The propagation involves the nucleophilic attack of a monomer on the activated, positively charged chain end. youtube.com

CROP can be an effective method for polymerizing certain cyclic carbonates. rsc.org However, similar to AROP, the application of CROP specifically to this compound has not been widely documented. The general challenges associated with the polymerization of five-membered rings, along with potential side reactions involving the phenyl group under cationic conditions, would require careful selection of initiators and reaction conditions.

Radical Ring-Opening Polymerization (RROP)

Radical Ring-Opening Polymerization (RROP) involves the use of free-radical initiators to open a cyclic monomer that contains a structural feature amenable to radical attack, such as an exocyclic double bond or a strained ring system. mdpi.com For instance, the RROP of cyclic ketene acetals, which contain an exocyclic methylene group, is a known method for introducing ester groups into a polymer backbone. chinesechemsoc.org A study on 2-methylene-4-phenyl-1,3-dioxolane, a different phenyl-substituted cyclic monomer, demonstrated that it undergoes nearly complete ring-opening via a radical mechanism to produce a polyester. researchgate.net

While RROP is a versatile technique, its application to standard cyclic carbonates like this compound is not a conventional pathway, as the carbonate ring itself is not typically susceptible to direct radical-induced opening. Specific research findings detailing the radical ring-opening polymerization of this compound are not available.

Organocatalyzed ROP Mechanisms

Organocatalysis has emerged as a powerful, metal-free alternative for mediating ROP. nih.gov Catalysts such as strong organic bases, including 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or phosphazenes, are effective for the ROP of cyclic carbonates. mdpi.com These catalysts often operate through a hydrogen-bonding activation mechanism. The base can activate an initiator (like an alcohol) by deprotonation, creating a more potent nucleophile that initiates the polymerization. The catalyst can also activate the monomer by forming a hydrogen bond, making it more susceptible to nucleophilic attack. mdpi.com This method can provide excellent control over molecular weight and yield well-defined polymers. nih.govresearchgate.net

While organocatalyzed ROP is widely used for various cyclic carbonates, specific studies detailing the polymerization of this compound using this method, including catalyst performance and resulting polymer characteristics, are limited in the available literature.

Synthesis of Polycarbonates and Copolymers Derived from this compound

Although the direct ROP of this compound is not well-documented, the corresponding polymer, poly(styrene carbonate) or poly(phenylethylene carbonate), has been synthesized through alternative routes.

Incorporation into Polymer Backbones

The phenylethylene carbonate structural unit can be incorporated into polymer backbones primarily through the ring-opening copolymerization (ROCOP) of styrene (B11656) oxide (the epoxide precursor to phenylethylene carbonate) and carbon dioxide (CO2). This method directly yields an alternating copolymer of the two monomers, which is structurally identical to the homopolymer that would be obtained from the ROP of phenylethylene carbonate. epa.gov

One study successfully synthesized poly(styrene carbonate) from styrene oxide and CO2 using zinc glutarate as a catalyst. The resulting polymer was identified as a perfectly alternating copolymer. epa.gov Key properties of the synthesized polymer are summarized in the table below.

| Property | Value | Source |

| Number Average Molecular Weight (Mn) | 5.0 x 10⁴ g/mol | epa.gov |

| Glass Transition Temperature (Tg) | 88 °C | epa.gov |

| Melting Point (Tm) | 240 °C | epa.gov |

Furthermore, the phenylethylene carbonate unit can be incorporated into more complex polymer architectures, such as block copolymers. A tandem polymerization strategy has been reported where the ROCOP of styrene oxide and CO2 is followed by the organocatalyzed ROP of lactide. This approach creates well-defined poly(styrene carbonate-block-lactide) copolymers. researchgate.net

Synthesis of Functional Telechelic Polymers

Telechelic polymers, which are macromolecules possessing reactive functional groups at their chain ends, are valuable precursors for creating more complex polymer architectures like block copolymers and network structures. nii.ac.jp The synthesis of telechelic polymers can be achieved through various polymerization techniques, including living anionic polymerization and controlled radical polymerization methods. rsc.orgrsc.org

One strategy to obtain telechelic polymers involves the use of functional initiators or terminating agents. For instance, in living anionic polymerization of diene monomers, ethylene (B1197577) oxide can be used as a terminating agent to introduce hydroxyl end-groups. rsc.org Similarly, in the context of controlled radical polymerization, initiators containing specific functional groups can be employed to incorporate that functionality at the beginning of the polymer chain.

While direct polymerization of this compound to form telechelic polymers is not extensively documented in readily available literature, a common approach to introduce carbonate functionalities at the chain ends of other polymers involves the use of initiators bearing a cyclic carbonate group. An example is the synthesis of a novel Atom Transfer Radical Polymerization (ATRP) initiator, 2-oxo-1,3-dioxolan-4-yl-(methyl-2-bromo-2-methylpropanoate) (ODMBMP), derived from glycerol carbonate. ncl.res.in This initiator has been successfully used in the ATRP of methyl methacrylate to produce poly(methyl methacrylate) with a terminal cyclic carbonate group. ncl.res.in The resulting terminal cyclic carbonate can then undergo further reactions, such as aminolysis, to introduce other functionalities, thereby creating a telechelic polymer. This approach highlights a versatile method for incorporating the reactive carbonate moiety, similar to that in this compound, onto polymer chain ends.

Role as Monomer in Controlled Polymerization Techniques

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. acs.org The versatility of ATRP allows for the polymerization of a wide range of monomers and the incorporation of various functional groups.

The use of cyclic carbonates in ATRP can be approached in two main ways: either by using a monomer that contains a cyclic carbonate group or by employing an initiator with a cyclic carbonate functionality. The latter approach has been demonstrated with the synthesis of an ATRP initiator containing a cyclic carbonate, 2-oxo-1,3-dioxolan-4-yl-(methyl-2-bromo-2-methylpropanoate) (ODMBMP). ncl.res.in This initiator was used to polymerize methyl methacrylate (MMA), resulting in poly(methyl methacrylate) (PMMA) with a terminal cyclic carbonate group. The polymerization exhibited controlled characteristics, with a linear increase in molecular weight with conversion and low polydispersity indices (Mw/Mn = 1.16–1.30) for polymers with molecular weights ranging from 1,750 to 7,550 g/mol . ncl.res.in Higher molecular weight polymers (up to 44,130 g/mol ) were also successfully synthesized. ncl.res.in

Kinetic studies of the bulk ATRP of MMA using this initiator showed a linear relationship between ln([M]₀/[M]) and time, which is indicative of a constant concentration of propagating radicals and a controlled polymerization process. ncl.res.in The presence of the cyclic carbonate functionality on the PMMA chains was confirmed by spectroscopic methods. ncl.res.in This terminal cyclic carbonate group is then available for post-polymerization modification, demonstrating a powerful method for producing functional polymers. While this example does not use this compound as the monomer, it illustrates the compatibility of the cyclic carbonate functionality with ATRP conditions and its utility in creating functional polymers.

The presence of carbonate salts has also been shown to influence ATRP. For instance, the addition of sodium carbonate in the sono-ATRP of methyl acrylate in DMSO led to a rapid and well-controlled polymerization. nsf.gov

| Initiator | Monomer | Catalyst System | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |

| ODMBMP | MMA | CuCl/PMDETA | 1,750 - 7,550 | 1.16 - 1.30 | ncl.res.in |

| ODMBMP | MMA | CuCl/PMDETA | 18,250 | - | ncl.res.in |

| ODMBMP | MMA | CuCl/PMDETA | 44,130 | - | ncl.res.in |

Table 1: Molecular weight data for poly(methyl methacrylate) synthesized by ATRP using a cyclic carbonate-functionalized initiator.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique that can be applied to a wide array of monomers under various reaction conditions. researchgate.net The control in RAFT polymerization is achieved through the use of a chain transfer agent, typically a thiocarbonylthio compound, which mediates the polymerization via a reversible chain transfer process. mdpi.com

The direct involvement of this compound as a monomer in RAFT polymerization is not prominently reported in the reviewed literature. However, the versatility of RAFT allows for the polymerization of functional monomers, and it is conceivable that monomers containing cyclic carbonate groups could be polymerized via this method. The key to a successful RAFT polymerization lies in the appropriate selection of the RAFT agent for the specific monomer. nih.gov

The end-groups of polymers synthesized by RAFT are determined by the structure of the RAFT agent. This provides a straightforward route to introduce specific functionalities at the chain ends. For instance, RAFT agents containing hydroxyl or carboxyl groups can be used to synthesize telechelic polymers with these functionalities. researchgate.net In principle, a RAFT agent containing a cyclic carbonate moiety could be designed to introduce this functionality at the polymer chain end.

Furthermore, post-polymerization modification of polymers synthesized by RAFT is a common strategy to introduce new functional groups. The thiocarbonylthio end-group of a RAFT-synthesized polymer can be removed or transformed to yield other functional groups. nih.gov For example, aminolysis of the dithioester or trithiocarbonate end-group can lead to the formation of a thiol-terminated polymer. nih.gov This highlights the potential to combine the control of RAFT polymerization with subsequent chemical transformations to create complex polymer architectures.

Chemical Transformations of this compound for Polymer Synthesis

Aminolysis for Hydroxyurethane Formation

The aminolysis of cyclic carbonates, such as this compound, is a key reaction for the synthesis of non-isocyanate polyurethanes (NIPUs), also known as polyhydroxyurethanes (PHUs). researchgate.netrsc.org This reaction involves the ring-opening of the cyclic carbonate by a primary or secondary amine, resulting in the formation of a β-hydroxyurethane linkage. researchgate.net This process is considered a greener alternative to the conventional synthesis of polyurethanes, which involves the use of toxic isocyanates.

The reaction between a bifunctional cyclic carbonate and a diamine leads to the formation of a linear polyhydroxyurethane. The general scheme for this reaction shows the nucleophilic attack of the amine on the carbonyl carbon of the carbonate, followed by ring-opening to yield the hydroxyurethane structure. researchgate.net

The reactivity of the cyclic carbonate in the aminolysis reaction is influenced by the substituents on the carbonate ring. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, thus increasing the reaction rate. The aminolysis of five-membered cyclic carbonates is a promising route for the synthesis of PHUs. rsc.orgrsc.org However, the reaction can sometimes be slow and may require elevated temperatures or the use of catalysts to proceed at a reasonable rate. nii.ac.jp The use of protic solvents has been shown to improve the reactivity and conversion in cyclic carbonate aminolysis by mitigating the formation of hydrogen bonds that can limit the mobility of the reactants. rsc.org

The reaction of this compound with an amine would result in the formation of a hydroxyurethane with a secondary hydroxyl group and a phenyl group attached to the polymer backbone. The stereochemistry of the (R)-enantiomer would be retained in the resulting polymer, potentially influencing its properties.

| Cyclic Carbonate | Amine | Conditions | Product | Reference |

| Five-membered cyclic carbonates | Primary amines | Room temperature | β-hydroxyurethane | rsc.org |

| Bis(cyclic carbonate) | Diamine | 80 °C, 16 h | Polyhydroxyurethane | acs.org |

Table 2: General conditions for the aminolysis of cyclic carbonates.

Carbonate-Linked Polymer Architectures

This compound can serve as a monomer in ring-opening polymerization (ROP) to create polymer architectures with carbonate linkages in the main chain, leading to the formation of polycarbonates. The polymerization of five-membered cyclic carbonates like ethylene carbonate and propylene carbonate is known to be challenging due to thermodynamic limitations, often requiring high temperatures and proceeding with decarboxylation to yield poly(ether-carbonate)s. mdpi.com

However, the use of specific catalysts can control the polymerization and the resulting polymer structure. Dual catalytic systems, comprising a Lewis base and a Lewis acid, have been shown to be effective for the ROP of ethylene carbonate, yielding poly(ether-carbonate)s with varying carbonate content. nih.gov The choice of the Lewis acid can influence the ratio of ether to carbonate linkages in the final polymer. nih.gov

The ROP of this compound would lead to a polycarbonate with pendant phenyl groups. The stereoregularity of the polymer could be controlled by the choice of the catalyst and polymerization conditions, potentially leading to isotactic, syndiotactic, or atactic polymers. The presence of the bulky phenyl group would significantly impact the physical and thermal properties of the resulting polycarbonate, such as its glass transition temperature and solubility.

Furthermore, this compound can be used as a comonomer in ROP with other cyclic esters or carbonates to create random or block copolymers with tailored properties. For example, copolymerization with lactide or caprolactone could yield biodegradable polyesters with carbonate linkages.

The incorporation of cyclic carbonate functionalities as end-groups or side-chains in polymers, as discussed in the ATRP section, also allows for the creation of various polymer architectures. ncl.res.in These cyclic carbonate groups can then be used in subsequent reactions to form crosslinked networks or graft copolymers.

Advanced Research Directions and Future Outlook

Rational Design of Highly Efficient and Stereoselective Catalysts for (R)-Phenylethylene Carbonate

The development of catalysts that can efficiently and selectively produce this compound is a primary research focus. The rational design of these catalysts involves a deep understanding of reaction mechanisms to create systems with superior performance.

One promising approach is the use of bio-inspired multifunctional supramolecular catalysts. For instance, binuclear Zn2+ complexes of pseudopeptidic macrocycles have been developed, drawing inspiration from the high activity and selectivity of enzymes with Zn sites for CO2 activation. mdpi.com These catalysts incorporate Lewis acidic groups (Zn2+, amide groups, and acidic hydrogen atoms), Lewis basic groups (amino groups), and activated nucleophiles (iodide counterions) to facilitate the cycloaddition of CO2 to epoxides. mdpi.com

Another area of intense investigation is the use of chiral salen-type ligands in combination with metal catalysts. For example, a chiral salen-type ligand derived from 1,2-diaminocyclohexane and 2-pyridinecarboxyaldehyde, in the presence of silver acetate, has shown high selectivity in the enantioselective chemical incorporation of CO2. mdpi.com Similarly, salen-Co(OAc) catalysts, when used with a chiral co-catalyst like an ionic liquid-modified amino acid, have demonstrated enantioselectivity in the coupling of CO2 and epoxides. mdpi.com The enantioselectivity of these systems can be influenced by factors such as reaction temperature and the steric properties of the epoxide substrate. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), play a crucial role in the rational design of these catalysts. nih.govnih.gov DFT calculations help in understanding the reaction mechanism, including the crucial ring-opening step of the epoxide. nih.govresearchgate.net By modeling the transition states and intermediates, researchers can predict the stereochemical outcome and design catalysts with enhanced enantioselectivity. unipa.it For example, DFT studies have been used to investigate the mechanism of CO2 cycloaddition catalyzed by Zn(salphen) complexes, providing insights that can guide the design of more efficient catalysts. nih.govresearchgate.net

Below is a table summarizing key research findings in the rational design of stereoselective catalysts:

| Catalyst System | Key Features | Performance Metrics | Reference |

| Binuclear Zn2+ complexes of pseudopeptidic macrocycles | Bio-inspired, multifunctional Lewis acid/base groups | High activity and selectivity | mdpi.com |

| Chiral salen-type ligand with AgOAc | Enantioselective CO2 incorporation | 92% yield, 70% e.e. | mdpi.com |

| Salen-Co(OAc) with chiral ionic liquid co-catalyst | Enantioselective coupling of CO2 and epoxides | 45% yield, 50% e.e. | mdpi.com |

| Zn(salphen)/NBu4X | Investigated with DFT for mechanistic understanding | Provides insights for catalyst optimization | nih.govresearchgate.net |

Development of In Situ Spectroscopic Techniques for Real-Time Mechanistic Studies

A detailed understanding of the reaction mechanism is paramount for optimizing the synthesis of this compound. The development and application of in situ spectroscopic techniques allow for real-time monitoring of the reaction, providing valuable data on reaction kinetics, intermediates, and catalyst behavior.

In situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has been employed to investigate the catalytic mechanism of CO2 cycloaddition to styrene (B11656) oxide. This technique allows for the observation of adsorbed species on the catalyst surface during the reaction, providing direct evidence for proposed mechanistic steps. researchgate.net

For mechanochemical reactions, real-time in situ monitoring using techniques like synchrotron powder X-ray diffraction (PXRD) and Raman spectroscopy has been transformative. irb.hr These methods allow for the direct observation of transformations occurring within the milling vessel, providing insights into reaction pathways and the formation of intermediates. irb.hr While not yet widely applied to this compound synthesis, these techniques hold significant promise for studying solid-state or solvent-free reaction systems.

The table below highlights some in situ spectroscopic techniques and their applications in studying relevant reactions:

| Spectroscopic Technique | Application | Insights Gained | Reference |

| In situ DRIFTS | CO2 cycloaddition to styrene oxide | Investigation of catalytic mechanism | researchgate.net |

| In situ Synchrotron PXRD | Mechanochemical reactions | Real-time observation of transformations, identification of intermediates | irb.hr |

| In situ Raman Spectroscopy | Mechanochemical reactions | Complements PXRD data, provides information on molecular vibrations | irb.hr |

Engineering of Continuous Flow Processes for Scalable Production

The transition from laboratory-scale synthesis to industrial production requires scalable and efficient processes. Continuous flow chemistry offers several advantages over traditional batch methods for the synthesis of this compound, including improved heat transfer, precise process control, and enhanced safety. chim.itmit.edu

Flow reactors, with their high surface-area-to-volume ratio, enable rapid and controlled heat exchange, which is particularly beneficial for highly exothermic or temperature-sensitive reactions. mit.eduwiley-vch.de This precise temperature control can lead to higher yields and selectivities by minimizing the formation of byproducts. chim.it

The small reactor volumes in flow systems inherently reduce safety risks by minimizing the accumulation of hazardous materials. mit.edu Furthermore, continuous processes allow for the integration of in-line purification and analysis, leading to a more streamlined and automated manufacturing process. nih.govmit.edu The scalability of flow reactors is another key advantage; production capacity can be increased by extending the operation time or by parallelizing multiple reactor units. chim.it

The following table summarizes the key advantages of continuous flow processes for chemical synthesis:

| Advantage | Description | Reference |

| Enhanced Heat Transfer | High surface-area-to-volume ratio allows for rapid and precise temperature control. | mit.eduwiley-vch.de |

| Improved Process Control | Precise control over reaction parameters such as temperature, pressure, and residence time. | chim.it |

| Increased Safety | Minimal holdup of hazardous materials reduces the risk of accidents. | mit.edu |

| Scalability | Production can be scaled up by extending run time or using multiple reactors in parallel. | chim.itmit.edu |

| Process Intensification | Reduced reaction times and increased throughput compared to batch processes. | mit.edu |

Exploration of Novel Synthetic Pathways Beyond CO2 Cycloaddition

While the cycloaddition of CO2 to the corresponding epoxide is the most common route to cyclic carbonates, researchers are exploring alternative synthetic pathways to improve sustainability and expand the range of accessible starting materials.

One such pathway involves the metal-free, one-pot synthesis of cyclic carbonates from alkylene halohydrins and CO2 at room temperature. rsc.org This method utilizes an organic superbase, such as 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU), to facilitate the reaction. Mechanistic studies have shown that a switchable ionic liquid is formed in situ from the halohydrin, DBU, and CO2, which then proceeds to form the cyclic carbonate. rsc.org This approach offers a potential alternative to epoxide-based routes and operates under mild conditions.

Nature-inspired synthetic procedures are also being investigated, drawing from the efficiency and selectivity of biological processes. nih.gov Biomimicry, which emulates natural systems, is a key principle in developing greener and more sustainable methods for cyclic carbonate synthesis. nih.gov This can involve the use of biocompatible and recyclable catalysts. nih.gov

The table below outlines some novel synthetic pathways for cyclic carbonates:

| Synthetic Pathway | Key Features | Potential Advantages | Reference |

| From Alkylene Halohydrins and CO2 | Metal-free, one-pot synthesis at room temperature using an organic superbase. | Milder reaction conditions, alternative to epoxide starting materials. | rsc.org |

| Nature-Inspired Synthesis | Utilizes principles of biomimicry and biocompatible catalysts. | Increased sustainability and potential for high selectivity. | nih.gov |

Integration of Advanced Computational Methods for Predictive Chemistry

Advanced computational methods, particularly DFT, are becoming indispensable tools for understanding and predicting the outcomes of chemical reactions. nih.govmdpi.com In the context of this compound synthesis, these methods provide deep insights into reaction mechanisms, catalyst performance, and stereoselectivity. semanticscholar.orgresearchgate.net

Computational studies can be used to model the entire catalytic cycle of CO2 cycloaddition, identifying the rate-determining steps and the factors that control enantioselectivity. nih.govresearchgate.net This information is invaluable for the rational design of new and improved catalysts. For example, DFT calculations can predict the activation barriers for different reaction pathways, allowing researchers to screen potential catalysts in silico before undertaking experimental work. nih.gov

Furthermore, computational chemistry can be used to explain experimental observations, such as the varying reactivity of different catalysts. mdpi.com By correlating calculated properties with experimental yields and selectivities, researchers can develop predictive models that accelerate the discovery of optimal reaction conditions. The integration of computational and experimental approaches creates a powerful synergy for advancing the field of asymmetric catalysis. nih.govmdpi.com

The following table summarizes the applications of advanced computational methods in the study of cyclic carbonate synthesis:

| Computational Method | Application | Insights Gained | Reference |

| Density Functional Theory (DFT) | Mechanistic studies of CO2 cycloaddition. | Understanding of reaction pathways, transition states, and activation barriers. | nih.govnih.govresearchgate.netunipa.it |

| Molecular Modeling | Explanation of experimental results. | Thermodynamic interpretation of catalyst activity. | semanticscholar.orgresearchgate.net |

| Predictive Calculations | Catalyst screening and design. | Prediction of catalyst performance and stereoselectivity. | nih.govrsc.org |

Q & A

Q. How can enantiomeric purity of (R)-phenylethylene carbonate be determined experimentally?

To assess enantiomeric excess (ee), gas chromatography (GC) with chiral stationary phases is commonly employed. For example, commercial samples of (R)-propylene carbonate analogs report >95% ee via GC analysis . Researchers should calibrate methods using racemic standards and validate reproducibility across multiple runs. For novel syntheses, coupling GC with nuclear magnetic resonance (NMR) spectroscopy (e.g., chiral shift reagents) or polarimetry can provide complementary confirmation.

Q. What are the critical physicochemical properties of this compound, and how are they measured?

Key properties include:

- Melting point : 56–57°C (differential scanning calorimetry)

- Density : 1.248 g/cm³ (predicted via computational methods; experimental validation recommended)

- Optical rotation : Reported for analogs like (R)-propylene carbonate (specific data for phenylethylene derivatives may require empirical determination) .

- Stability : Storage at 2–8°C in inert atmospheres is advised to prevent hydrolysis or racemization .

Q. What synthetic routes are available for this compound, and how are intermediates characterized?

Asymmetric synthesis often involves CO₂ cycloaddition with epoxides (e.g., styrene oxide) using chiral catalysts. For example:

- Catalyst systems : Bifunctional Zn-doped g-C₃N₄ achieves 94% selectivity in CO₂-epoxide coupling .

- Characterization : Confirm intermediates (e.g., epoxides) via ¹H/¹³C NMR, Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry. New compounds require elemental analysis and X-ray crystallography (if crystalline) .

Advanced Research Questions

Q. How do steric and electronic factors influence the catalytic efficiency of this compound in CO₂ cycloaddition?

Steric hindrance significantly impacts substrate conversion. For example, bulky epoxides like cyclohexene oxide show reduced yields (30%) compared to styrene oxide (60%) due to restricted access to catalytic sites in Ti/Bi core-shell structures . Electronic effects are probed via Hammett plots or DFT calculations to optimize ligand design.

Q. What methodologies resolve contradictions in reported catalytic yields for this compound synthesis?

Discrepancies (e.g., 40% vs. 94% yields) arise from variations in:

- Reaction conditions : Pressure (1 atm vs. supercritical CO₂), temperature, and co-catalysts (e.g., tetrabutylammonium bromide) .

- Catalyst characterization : Ensure reproducibility by documenting surface area (BET), acid-base sites (NH₃/CO₂-TPD), and metal loading (ICP-OES). Cross-validate results with control experiments and statistical error analysis .

Q. How can enantioselectivity be enhanced in asymmetric syntheses of this compound?

Strategies include:

- Chiral induction : Use of (R)-styrene oxide as a substrate with Lewis acid-base bifunctional catalysts (e.g., 2.0Zn@g-C₃N₄-550) .

- Solvent engineering : Polar aprotic solvents (e.g., DMF) improve CO₂ solubility and transition-state stabilization.

- Kinetic resolution : Monitor ee dynamically via in-situ GC to optimize reaction quenching times .

Q. What advanced techniques validate the structural integrity of this compound in complex matrices?

- Chiral HPLC-MS : Detects trace racemization or degradation products.

- In situ FTIR : Tracks carbonyl group stability under thermal stress.